molecular formula C16H17N5 B6453489 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549007-87-4

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline

Cat. No.: B6453489
CAS No.: 2549007-87-4
M. Wt: 279.34 g/mol
InChI Key: OKWIDWWLXALBKV-UHFFFAOYSA-N
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Description

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a synthetic organic compound that features a quinazoline core linked to an azetidine ring, which is further connected to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is often constructed through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.

    Quinazoline Core Synthesis: The quinazoline core can be synthesized from anthranilic acid derivatives through cyclization reactions involving formamide or other nitrogen sources.

    Coupling Reactions: The final step involves coupling the pyrazole and azetidine intermediates with the quinazoline core. This can be achieved through nucleophilic substitution or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the azetidine ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving quinazoline derivatives.

    Medicine: It has potential as a lead compound in the development of drugs targeting cancer, infectious diseases, and neurological disorders.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. The azetidine and pyrazole moieties may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: Similar structure but with a pyrimidine core instead of quinazoline.

    4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}benzene: Features a benzene ring instead of quinazoline.

    4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine: Contains a pyridine ring in place of quinazoline.

Uniqueness

The uniqueness of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The quinazoline core is particularly significant for its role in kinase inhibition, making this compound a valuable candidate for drug development.

Properties

IUPAC Name

4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12-6-19-21(7-12)10-13-8-20(9-13)16-14-4-2-3-5-15(14)17-11-18-16/h2-7,11,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWIDWWLXALBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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